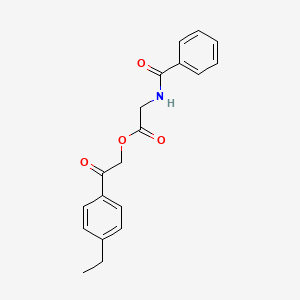![molecular formula C17H27NO B5219069 N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine, also known as Tapentadol, is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and has since been used as an alternative to other opioids due to its unique mechanism of action.
Wirkmechanismus
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also inhibits the reuptake of norepinephrine, which is a neurotransmitter that is involved in the regulation of pain perception. This dual mechanism of action makes this compound a unique opioid analgesic.
Biochemical and Physiological Effects:
This compound has been found to have similar effects on the body as other opioids, including respiratory depression, sedation, and the potential for addiction and abuse. However, it has also been found to have fewer side effects compared to other opioids, such as constipation and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been used in various lab experiments to study its effects on pain perception and to develop new pain medications. Its unique mechanism of action makes it a valuable tool for researchers studying pain pathways in the body. However, its potential for addiction and abuse limits its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine. One area of focus is the development of new formulations of the drug that can be used for the treatment of specific types of pain. Another area of focus is the development of new drugs that target the same pain pathways as this compound but with fewer side effects. Additionally, there is ongoing research into the potential use of this compound for the treatment of other conditions beyond pain, such as depression and anxiety.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine involves the reaction between 3,4-dimethoxyphenylacetonitrile and cyclohexanone in the presence of sodium borohydride. This reaction results in the formation of the intermediate, N-(3,4-dimethoxyphenyl)-cyclohexanoneimine, which is then reduced with hydrogen gas in the presence of palladium on carbon to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine has been extensively studied for its analgesic properties and has been found to be effective in the treatment of various types of pain, including neuropathic pain, postoperative pain, and chronic pain. It has also been studied for its potential use in the treatment of other conditions such as restless leg syndrome and fibromyalgia.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(18-16-7-5-3-4-6-8-16)13-15-9-11-17(19-2)12-10-15/h9-12,14,16,18H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBOWFDMJUQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
methanone](/img/structure/B5219014.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)